(R)-4-Tosyloxy-1,2-epoxybutane chemical properties and structure
(R)-4-Tosyloxy-1,2-epoxybutane chemical properties and structure
Executive Summary
(R)-4-Tosyloxy-1,2-epoxybutane (also referred to as (R)-2-(2-(tosyloxy)ethyl)oxirane ) is a bifunctional chiral building block belonging to the C4-synthon class. Unlike its ubiquitous C3 homolog, (R)-Glycidyl Tosylate, this compound possesses a two-carbon spacer between the electrophilic epoxide and the sulfonate leaving group. This structural extension is critical for synthesizing 5- and 6-membered heterocycles (e.g., pyrrolidines, piperidines) and is a key intermediate in the manufacturing of serotonin 5-HT1B/1D receptor agonists (Triptans).
This guide synthesizes the physicochemical properties, synthetic routes, and mechanistic behaviors of (R)-4-Tosyloxy-1,2-epoxybutane, providing a roadmap for its integration into high-value API workflows.
Part 1: Structural Identity & Physicochemical Profile[1]
The molecule is defined by two reactive centers: the strained oxirane ring (susceptible to acid/base-catalyzed opening) and the tosyl group (a potent nucleofuge). The (R)-configuration at the C2 position is generally preserved from the starting material, typically (R)-3-buten-1-ol or (R)-malic acid derivatives.
Chemical Identity
| Parameter | Detail |
| Common Name | (R)-4-Tosyloxy-1,2-epoxybutane |
| IUPAC Name | (2R)-2-[2-(4-methylphenyl)sulfonyloxyethyl]oxirane |
| Molecular Formula | |
| Molecular Weight | 268.33 g/mol |
| Chiral Center | C2 (R-configuration) |
| Key Functionality | 1,2-Epoxide (Electrophile 1), 4-Tosylate (Electrophile 2) |
Estimated Physicochemical Properties
Note: As a specialized intermediate, experimental data is often extrapolated from the C3 homolog (Glycidyl Tosylate) and (R)-3,4-epoxy-1-butanol.
| Property | Value / Range |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point | ~180–190°C (at 760 mmHg) / Dec. >200°C |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Density | ~1.25 g/cm³ |
| Stability | Moisture sensitive; store at -20°C under Argon |
Part 2: Synthesis & Manufacturing Workflows
The synthesis of (R)-4-Tosyloxy-1,2-epoxybutane requires high enantiomeric excess (ee). The two primary industrial routes rely on Asymmetric Epoxidation (AE) or Hydrolytic Kinetic Resolution (HKR) .
Route A: Asymmetric Epoxidation of Homoallylic Alcohol
This route utilizes (R)-3-buten-1-ol. The alcohol is first tosylated to protect the terminal hydroxyl and activate it as a leaving group, followed by Sharpless or Shi epoxidation.
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Step 1: Tosylation of 3-buten-1-ol (
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Step 2: Asymmetric Epoxidation of 3-butenyl tosylate using a chiral ketone catalyst (Shi) or Jacobsen’s Mn-salen catalyst.
Route B: Kinetic Resolution of Racemic Epoxide
A more scalable approach often starts with racemic 4-tosyloxy-1,2-epoxybutane (derived from 3-buten-1-ol epoxidation) and subjects it to Jacobsen’s HKR.
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Protocol: Racemic epoxide is treated with (R,R)-Co-Salen catalyst (0.5 mol%) and 0.55 eq of water.
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Mechanism: The catalyst selectively hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-epoxide unreacted and enantioenriched (>99% ee).
Figure 1: Comparative synthetic workflows. Route B (HKR) is generally preferred for industrial scalability due to lower catalyst costs.
Part 3: Reactivity & Mechanistic Insight
The utility of (R)-4-Tosyloxy-1,2-epoxybutane lies in its bifunctional electrophilicity . The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the pH of the environment.
Regioselectivity Rules
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Soft Nucleophiles (e.g., Thiolates, Azides): Tend to attack the C4-Tosylate site via
displacement, leaving the epoxide intact. This generates an epoxy-functionalized intermediate. -
Hard Nucleophiles (e.g., Alkoxides, Hydrides): Preferentially attack the Epoxide (C1) .
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Basic Conditions: Attack at the less hindered C1 (terminal).
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Acidic Conditions: Attack at C2 (more substituted) is possible but less common for terminal epoxides.
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Cyclization (Intramolecular): If a nucleophile is attached to the C1-opened alcohol, it can subsequently displace the C4-tosylate to form a ring (e.g., THF or Pyrrolidine derivatives).
Critical Distinction: C3 vs. C4 Homologs
Unlike Glycidyl Tosylate (C3), where the tosylate is adjacent to the epoxide, the C4 backbone prevents the immediate "Payne-like" rearrangement or direct epoxide migration under mild conditions. This stability allows for controlled, sequential functionalization.
Figure 2: Divergent reaction pathways. Path B is critical for heterocyclic drug synthesis.
Part 4: Applications in Drug Development
Triptan Synthesis (Eletriptan)
The (R)-4-Tosyloxy-1,2-epoxybutane scaffold is a verified intermediate in the synthesis of Eletriptan (Relpax), used for migraine treatment.
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Mechanism: The indole nitrogen of the precursor attacks the epoxide (or the tosylate, depending on protection strategy) to form the ethyl-pyrrolidine side chain. The C4 chain length is exact for forming the pyrrolidine ring fused to the ethyl linker.
Protease Inhibitors
The compound serves as a chiral linker for HIV protease inhibitors requiring a specific C2-symmetric core or an extended P1/P1' binding pocket.
Part 5: Handling, Stability & Safety (HSE)
Warning: As an alkylating agent with two electrophilic sites, this compound is a potential Genotoxic Impurity (GTI) .
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Storage:
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Store at -20°C .
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Container must be purged with Nitrogen/Argon.
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Avoid acidic environments to prevent premature epoxide polymerization.
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Safety Protocol (Self-Validating):
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Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 10% NaOH + Sodium Thiosulfate) to destroy residual epoxide and tosylate functionality before disposal.
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Monitoring: Use 4-(p-nitrobenzyl)pyridine (NBP) test for surface contamination detection (turns purple in presence of alkylating agents).
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References
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Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society. Link
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Pfizer Inc. (1998). Process for the preparation of (R)-5-(2-benzenesulfonyloxyethyl)-2-oxazolidinone, intermediate for Eletriptan. US Patent 5,607,960. Link
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Sharpless, K. B., et al. (1987). The titanium tartrate-catalyzed asymmetric epoxidation. Organic Syntheses. Link
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Bourdier, T., et al. (2011).[1] Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine. Nuclear Medicine and Biology. Link(Demonstrates usage of tosyl-ethyl-functionalized precursors).
